molecular formula C11H14O B2961427 2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol CAS No. 1226911-82-5

2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol

Cat. No.: B2961427
CAS No.: 1226911-82-5
M. Wt: 162.232
InChI Key: LALADWAMDJGEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and biologically active molecules .

Scientific Research Applications

2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol involves the nucleophilic addition of a carbonyl compound to a methyl ester of benzoic acid. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol is unique due to its specific combination of an aromatic ring and an alcohol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable as an intermediate in the synthesis of various organic compounds and in scientific research .

Properties

IUPAC Name

2-methyl-1-(4-methylphenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-7,11-12H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALADWAMDJGEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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